molecular formula C22H24N4O2S B2782721 2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1421481-62-0

2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B2782721
CAS RN: 1421481-62-0
M. Wt: 408.52
InChI Key: AIRKKPNIUNQGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitory Action

A key area of scientific research involving compounds structurally related to 2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide is their dual inhibitory action against critical enzymes in cancer cell proliferation. Compounds like these are explored for their potential to inhibit both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair, making them promising candidates for antitumor agents. For instance, compounds with similar structures have demonstrated excellent dual inhibitory effects on human TS and DHFR, showing significant potential in vitro against tumor cells (Gangjee et al., 2009).

Antimicrobial Potential

Research has also been conducted on derivatives of this compound class for their antimicrobial properties. Some derivatives have been synthesized with the aim of combating microbial infections by targeting various bacterial and fungal strains. Such compounds are typically evaluated for their effectiveness against a range of pathogens to determine their potential as new antimicrobial agents (Hossan et al., 2012).

Antitumor Activity

The exploration of these compounds extends into their antitumor activities, where modifications to their chemical structure aim to enhance their effectiveness against cancer cells. Research in this domain focuses on synthesizing and testing various derivatives to assess their cytotoxicity against different cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. The goal is to identify compounds with potent antitumor activity that could lead to new therapeutic options (Hafez & El-Gazzar, 2017).

Anti-inflammatory and Analgesic Activities

Another significant area of research involves investigating the anti-inflammatory and analgesic properties of these compounds. Studies aim to synthesize derivatives and evaluate their effectiveness in reducing inflammation and pain, potentially leading to new treatments for inflammatory diseases and conditions associated with pain (Sondhi et al., 2009).

properties

IUPAC Name

2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-4-16-7-5-8-17(12-16)25-22-23-15(2)11-21(28)26(22)14-20(27)24-18-9-6-10-19(13-18)29-3/h5-13H,4,14H2,1-3H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRKKPNIUNQGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=NC(=CC(=O)N2CC(=O)NC3=CC(=CC=C3)SC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3-ethylphenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide

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